molecular formula C8H11N3O3 B8657494 4-[(1H-Imidazol-1-yloxy)carbonyl]morpholine

4-[(1H-Imidazol-1-yloxy)carbonyl]morpholine

Cat. No. B8657494
M. Wt: 197.19 g/mol
InChI Key: LQAHCHASCPFBKW-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

The title compound was prepared from 1-hydroxyimidazole and 4-morpholine carbonyl chloride applying the general procedure 8. The crude product was purified by preparative HPLC (water-acetonitrile-0.1% TFA) (36%, crystals).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[N:7]1([C:13](Cl)=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>>[N:2]1([O:1][C:13]([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[O:14])[CH:6]=[CH:5][N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (water-acetonitrile-0.1% TFA) (36%, crystals)

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)OC(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.